molecular formula C19H16N2O3 B1227357 Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-77-6

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B1227357
CAS No.: 477854-77-6
M. Wt: 320.3 g/mol
InChI Key: YXRZPWSCYIXPDK-UHFFFAOYSA-N
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Description

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative with the molecular formula C19H16N2O3. This compound has emerged as a key intermediate in the synthesis of various biologically active compounds. It is known for its potential therapeutic applications, particularly in the treatment of conditions like gastric ulcers.

Properties

IUPAC Name

ethyl 4-phenoxy-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-20-17(14-9-5-3-6-10-14)21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRZPWSCYIXPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Formation of the Pyrimidine Ring : The β-keto ester undergoes nucleophilic attack by the amidine’s nitrogen, followed by cyclization and elimination of ammonia.

  • Regioselectivity : The phenoxy group preferentially occupies the C4 position due to electronic effects, while the phenyl group stabilizes the C2 position via resonance.

Optimized Conditions

  • Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%)

  • Solvent : Ethanol, reflux at 80°C for 12 hours

  • Yield : 78% (purity >90% by HPLC)

Table 1: Cyclocondensation Parameters and Outcomes

ReactantCatalystSolventTime (h)Yield (%)Purity (%)
Ethyl 3-phenyl-3-oxopropanoatepTSAEthanol127890
Ethyl 3-(4-Cl-phenyl)-3-oxopropanoateHClToluene246585

This two-step approach involves synthesizing a halogenated pyrimidine intermediate, followed by phenoxy group introduction.

Step 1: Synthesis of 4-Chloro-2-Phenylpyrimidine-5-Carboxylate

Ethyl 2-phenyl-4-chloropyrimidine-5-carboxylate is prepared via cyclocondensation of ethyl benzoylacetate with chlorouracil.

Step 2: Phenoxy Substitution

The chloro intermediate reacts with sodium phenoxide in DMF at 120°C for 6 hours, achieving 60% yield.

Challenges

  • Competing hydrolysis of the ester group under basic conditions.

  • Requires anhydrous solvents to minimize side reactions.

Multicomponent Reactions (MCRs)

The Biginelli reaction, modified for aromatic pyrimidines, offers a one-pot strategy.

Protocol

  • Reactants : Ethyl acetoacetate, benzaldehyde, and N-phenoxyurea.

  • Catalyst : FeCl3 (15 mol%) in ethanol under reflux.

  • Outcome : 70% yield after oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Table 2: MCR Optimization for Target Compound

CatalystOxidizing AgentTemperature (°C)Yield (%)
FeCl3DDQ8070
ZnCl2H2O210055

Cross-Coupling Approaches

Palladium-catalyzed couplings introduce aryl groups post-cyclization.

Suzuki-Miyaura Coupling

  • Intermediate : Ethyl 4-bromo-2-phenylpyrimidine-5-carboxylate.

  • Conditions : Pd(PPh3)4 (5 mol%), K2CO3, phenoxyboronic acid, DMF/H2O (3:1).

  • Yield : 50% (limited by boronic acid stability).

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilityCost
Cyclocondensation7890HighLow
SNAr6085ModerateMedium
MCRs7088HighLow
Cross-Coupling5080LowHigh

Key Observations

  • Cyclocondensation and MCRs are preferred for scalability and cost-effectiveness.

  • Cross-coupling suffers from low yields due to side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert it into different pyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine compounds.

Scientific Research Applications

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agents derived from this compound are being explored for treating gastric ulcers and other conditions.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but its derivatives have shown promise in modulating inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-phenyl-2-phenyl-5-pyrimidinecarboxylate
  • Ethyl 4-methoxy-2-phenyl-5-pyrimidinecarboxylate
  • Ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate

Uniqueness

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This group enhances its potential as a therapeutic agent and its reactivity in various chemical reactions .

Biological Activity

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with phenoxy and phenyl groups, along with an ethyl ester functionality. Its molecular formula is C20H18N2O3C_{20}H_{18}N_{2}O_{3} and it has a molecular weight of approximately 346.37 g/mol. The unique arrangement of substituents contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Specifically, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound's precise mechanisms can vary based on the target and context of use.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1416

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)

  • Concentration : 50 µM
  • Cell Viability Reduction : 70%
  • Mechanism : Induction of caspase-dependent apoptosis.

Pharmacological Applications

This compound is being explored as a lead compound in drug discovery programs targeting various diseases:

  • Antimicrobial Agents : Ongoing studies aim to develop formulations for treating infections resistant to conventional antibiotics.
  • Cancer Therapeutics : Its ability to selectively target cancer cells positions it as a candidate for further development in oncology.
  • Neurological Disorders : Preliminary research suggests potential applications in treating conditions like Alzheimer's disease through inhibition of acetylcholinesterase (AChE).

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrimidine derivatives that exhibit biological activity:

Compound Biological Activity
Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylateAntimicrobial, Anticancer
Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylateAnticancer
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylateAChE Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine ring functionalization. Key steps include nucleophilic substitution at the 4-position with phenoxy groups and esterification at the 5-position. Optimization involves:

  • Temperature Control : Maintaining 0–5°C during phenoxy group introduction to minimize side reactions .

  • Catalyst Selection : Using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrimidine ring substitution .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product (>95% purity) .

    ParameterOptimal ConditionImpact on Yield/Purity
    Reaction Temp0–5°C (phenoxy substitution)Reduces hydrolysis of ester
    SolventDry DMF or THFEnhances reagent solubility
    CatalystZnCl₂ (10 mol%)Improves regioselectivity

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify key signals:
  • Ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) .
  • Aromatic protons (δ 7.2–8.1 ppm for phenyl/phenoxy groups) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-H bends (~690–900 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 320.35 (C₁₉H₁₆N₂O₃⁺) with fragmentation patterns matching pyrimidine ring cleavage .

Q. What purification strategies are effective for removing by-products in the synthesis of this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1) to isolate crystalline product .
  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves unreacted phenyl precursors .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) for high-purity batches (>99%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?

  • Methodological Answer : X-ray crystallography provides definitive bond lengths/angles.

  • Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL (for small-molecule refinement) to model thermal displacement parameters and hydrogen bonding .
  • Key Metrics :
  • Pyrimidine ring planarity (deviation < 0.02 Å).
  • Dihedral angle between phenyl and phenoxy groups (~45–60°) .

Q. What computational methods (DFT, MD) are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set to calculate:
  • HOMO-LUMO gaps (~4.5 eV, indicating moderate reactivity) .
  • Electrostatic potential surfaces (identify nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to predict solubility and aggregation behavior .

Q. How can researchers address contradictory bioactivity data in cellular assays involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ variability .
  • Control Experiments :
  • Use kinase inhibitors (e.g., staurosporine) to validate target specificity .
  • Measure cytotoxicity (MTT assay) to distinguish true bioactivity from nonspecific effects .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported solubility values across studies?

  • Methodological Answer :

  • Variable Factors :
FactorImpact on SolubilityExample Evidence
CrystallinityAmorphous vs. crystallineHigher solubility in amorphous forms
pHProtonation of pyrimidine NSolubility peaks at pH 6–7
  • Standardization : Use USP buffers (pH 1.2, 4.5, 6.8) for consistent measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate
Reactant of Route 2
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Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate

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